molecular formula C19H21F2N5O B5553378 8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one

8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one

Katalognummer B5553378
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: YXBHZRHDGYFIRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives, which are structurally related to the compound , involves multi-step synthetic pathways. These pathways can include reactions such as nucleophilic substitution, cyclization, and functional group transformations. The synthesis of related compounds often aims at exploring their potential as inhibitors or modulators of biological targets. For instance, diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives have been synthesized as potent CCR4 antagonists, demonstrating the synthetic interest in this scaffold for biological applications (Shukla et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antagonistic Properties and Receptor Endocytosis

A study by Shukla et al. (2016) synthesized potent CCR4 antagonists, including derivatives similar to the compound , revealing their ability to bind to extracellular allosteric sites and induce endocytosis of CCR4. These findings suggest potential applications in modulating immune responses and targeting diseases where CCR4-mediated pathways are implicated (Shukla et al., 2016).

Anticancer and Antidiabetic Activities

Flefel et al. (2019) explored the synthesis of spirothiazolidines analogs, leading to compounds that demonstrated significant anticancer and antidiabetic activities. These compounds, related to the initial chemical structure, showed higher therapeutic indices against specific cancer cell lines and as enzyme inhibitors, highlighting their potential in developing new treatments for cancer and diabetes (Flefel et al., 2019).

Antihypertensive Agents

Research by Caroon et al. (1981) on derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones showed their potential as antihypertensive agents. The study synthesized compounds with varying substitutions, investigating their effects on spontaneous hypertensive rats and their potential as alpha- and beta-adrenergic receptor blockers (Caroon et al., 1981).

Antimicrobial Properties

Maddila et al. (2016) synthesized novel benzothiazole pyrimidine derivatives, showing excellent in vitro antibacterial and antifungal activities. These compounds, structurally related to the compound of interest, highlight the potential for developing new antimicrobial agents (Maddila et al., 2016).

Heterocyclic Scaffold Development

Hilal et al. (2006) reported the synthesis of a series of heterocyclic scaffolds, including compounds with structures similar to the one . These scaffolds were evaluated for their antibacterial, antifungal, and anticancer activities, offering insights into the versatility of these compounds in medicinal chemistry applications (Hilal et al., 2006).

Eigenschaften

IUPAC Name

8-(4-aminopyrimidin-2-yl)-2-[(3,4-difluorophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N5O/c20-14-2-1-13(9-15(14)21)11-26-12-19(10-17(26)27)4-7-25(8-5-19)18-23-6-3-16(22)24-18/h1-3,6,9H,4-5,7-8,10-12H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBHZRHDGYFIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N(C2)CC3=CC(=C(C=C3)F)F)C4=NC=CC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.